ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE
Description
This compound is a purine derivative featuring a tetrahydropurin-7-yl core modified with a 3-methyl group at position 3 and a 2,6-dioxo moiety. A piperazine ring substituted with a 3-chlorophenyl group is attached via a methylene bridge at position 8, while an ethyl acetate group is esterified at position 5. The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the piperazine ring could improve solubility and pharmacokinetics .
Properties
IUPAC Name |
ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O4/c1-3-32-17(29)13-28-16(23-19-18(28)20(30)24-21(31)25(19)2)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,12-13H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXBPUAROLNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and chlorophenyl groups. The final step involves esterification to form the ethyl acetate derivative. Common reagents used in these reactions include various chlorinating agents, piperazine, and ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog is 2-(4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZIN-1-YL)ETHYL THIOPHENE-2-CARBOXYLATE (hereafter Compound A ), which shares the tetrahydropurin core and piperazine linkage but differs in substituents:
- Core modifications : Compound A has a 1,3-dimethyl group on the purin core, whereas the target compound features a 3-methyl group.
- Piperazine substituent : Compound A lacks the 3-chlorophenyl group, instead having a thiophene-2-carboxylate ester at the piperazine’s terminal ethyl group.
- Ester group : The target compound uses ethyl acetate, while Compound A employs a thiophene-based carboxylate.
These differences likely influence solubility, metabolic stability, and target affinity. The thiophene group in Compound A may enhance π-stacking interactions, while the 3-chlorophenyl group in the target compound could improve hydrophobic binding .
Comparison with Imidazopyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (hereafter Compound B) represents a structurally distinct class (imidazopyridine vs. purine). Key contrasts include:
- Substituents: A 4-nitrophenyl group and cyano moiety dominate Compound B’s structure, which may confer different electronic and steric properties compared to the target compound’s chlorophenyl and acetate groups.
- Synthetic route : Compound B was synthesized via a one-pot two-step reaction, whereas the target compound’s synthesis method is unspecified in available literature .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Target compound: No direct pharmacological data is available, but its structure aligns with PDE inhibitors (e.g., theophylline analogs) and adenosine A2A receptor antagonists. The ethyl acetate group may confer prodrug characteristics, enhancing oral bioavailability .
- Compound A : The thiophene carboxylate could improve membrane permeability compared to the target compound’s ethyl acetate, though metabolic clearance via esterase hydrolysis might differ.
- Compound B : Its imidazopyridine core and nitrophenyl group suggest applications in photodynamic therapy or as a fluorescent probe, diverging from the purine-based therapeutic focus of the target compound .
Biological Activity
Ethyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, synthesis pathways, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a purine derivative, which is known for its interaction with various biological targets. The presence of the 3-chlorophenyl group may influence its pharmacological properties.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticonvulsant properties. For instance, derivatives of piperazine have been shown to modulate neurotransmitter systems involved in seizure activity. This compound may possess similar mechanisms of action due to its structural analogies with known anticonvulsants .
Antinociceptive Effects
Preliminary in vivo studies suggest that this compound may also exhibit antinociceptive effects. Compounds containing piperazine structures have been associated with pain relief mechanisms through modulation of pain pathways in the central nervous system .
Receptor Interaction
The compound is hypothesized to interact with various receptors:
- Histamine H3 Receptors : Piperazine derivatives have been identified as antagonists at these receptors, which play a crucial role in neurotransmission and cognitive functions .
- Sigma-1 Receptors : These receptors are implicated in various neuroprotective effects and modulation of pain .
Synthesis Pathways
The synthesis of this compound involves multiple steps that can include:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl group.
- Coupling with the purine derivative.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Anticonvulsants : A series of piperazine derivatives were tested for their efficacy in seizure models. Results indicated a strong correlation between structural modifications and enhanced anticonvulsant activity .
- Pain Modulation Research : Investigations into piperazine-based compounds revealed significant antinociceptive effects in animal models, suggesting potential therapeutic applications for pain management .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
